molecular formula C8H3F7O B1411474 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride CAS No. 1803789-83-4

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride

Cat. No.: B1411474
CAS No.: 1803789-83-4
M. Wt: 248.1 g/mol
InChI Key: VTMIVDOLXSDAHY-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is a chemical compound extensively used in scientific research. Its versatile properties make it valuable for various applications, ranging from pharmaceuticals to material science, where it contributes to groundbreaking discoveries.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of difluorobenzene derivatives using trifluoromethoxylating reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Often use halogenating agents and catalysts.

    Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is used in a wide range of scientific research applications:

    Chemistry: As a building block for synthesizing more complex fluorinated compounds.

    Biology: In the study of fluorinated biomolecules and their interactions.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance

Mechanism of Action

The mechanism by which 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-(trifluoromethoxy)benzodifluoride
  • 3,5-Difluoro-4-(trifluoromethoxy)bromobenzene

Uniqueness

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both difluoro and trifluoromethoxy groups enhances its reactivity and stability compared to similar compounds .

Properties

IUPAC Name

5-(difluoromethyl)-1,2-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O/c9-4-1-3(7(11)12)2-5(6(4)10)16-8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMIVDOLXSDAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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